N-benzyl-6-chloro-1-isobutyl-1H-pyrazolo[3,4-d]pyrimidin-3-amine
描述
属性
分子式 |
C16H18ClN5 |
|---|---|
分子量 |
315.80 g/mol |
IUPAC 名称 |
N-benzyl-6-chloro-1-(2-methylpropyl)pyrazolo[3,4-d]pyrimidin-3-amine |
InChI |
InChI=1S/C16H18ClN5/c1-11(2)10-22-15-13(9-19-16(17)20-15)14(21-22)18-8-12-6-4-3-5-7-12/h3-7,9,11H,8,10H2,1-2H3,(H,18,21) |
InChI 键 |
ANAYEWMPQRKDEP-UHFFFAOYSA-N |
规范 SMILES |
CC(C)CN1C2=NC(=NC=C2C(=N1)NCC3=CC=CC=C3)Cl |
产品来源 |
United States |
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-6-chloro-1-isobutyl-1H-pyrazolo[3,4-d]pyrimidin-3-amine typically involves multi-step organic reactions One common method includes the cyclization of appropriate precursors under controlled conditions
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated reactors and stringent quality control measures to ensure consistency and safety .
化学反应分析
Types of Reactions
N-benzyl-6-chloro-1-isobutyl-1H-pyrazolo[3,4-d]pyrimidin-3-amine can undergo various chemical reactions, including:
Oxidation: This reaction can modify the functional groups attached to the pyrazolo[3,4-d]pyrimidine core.
Reduction: This reaction can reduce specific functional groups, potentially altering the compound’s biological activity.
Substitution: This reaction can replace one functional group with another, allowing for the creation of derivatives with different properties
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could produce a wide range of functionalized compounds .
科学研究应用
N-benzyl-6-chloro-1-isobutyl-1H-pyrazolo[3,4-d]pyrimidin-3-amine is a synthetic compound belonging to the pyrazolo[3,4-d]pyrimidine family. It has garnered attention for its potential biological activities, particularly in anti-inflammatory and anticancer research.
Scientific Research Applications
N-benzyl-6-chloro-1-isobutyl-1H-pyrazolo[3,4-d]pyrimidin-3-amine has applications in several scientific fields:
- Chemistry It serves as a building block for synthesizing more complex molecules.
- Biology It is studied for potential interactions with biological targets, such as enzymes or receptors.
- Medicine It is investigated for potential therapeutic effects, including anti-cancer and anti-inflammatory properties.
- Industry It is utilized in the development of new materials or as a precursor in chemical manufacturing.
This compound exhibits significant anti-inflammatory activity. Studies suggest it can inhibit cyclooxygenase (COX) enzymes, which are critical in the inflammatory response, leading to reduced levels of prostaglandins and alleviating inflammation.
The anticancer potential of N-benzyl-6-chloro-1-isobutyl-1H-pyrazolo[3,4-d]pyrimidin-3-amine is supported by its ability to inhibit various cancer cell lines. The compound's structure allows it to interact with multiple biological targets, including cyclin-dependent kinases (CDKs), which are critical regulators of the cell cycle. Inhibiting CDKs can reduce cell proliferation in cancers such as breast cancer and prostate cancer.
In Vitro Studies
In vitro studies reveal that N-benzyl-6-chloro-1-isobutyl-1H-pyrazolo[3,4-d]pyrimidin-3-amine displays cytotoxic effects against various cancer cell lines:
| Cell Line | IC50 (µM) | Effect |
|---|---|---|
| MDA-MB-231 (Breast) | 12.5 | Inhibition of proliferation |
| HepG2 (Liver) | 15.0 | Induction of apoptosis |
| A549 (Lung) | 10.0 | Cell cycle arrest |
These findings suggest that the compound is a promising candidate for further development as an anticancer agent.
Chemical Reactions
N-benzyl-6-chloro-1-isobutyl-1H-pyrazolo[3,4-d]pyrimidin-3-amine can undergo various chemical reactions:
- Oxidation This reaction can modify the functional groups attached to the pyrazolo[3,4-d]pyrimidine core.
- Reduction This reaction can reduce specific functional groups, potentially altering the compound’s biological activity.
- Substitution This reaction can replace one functional group with another, allowing for the creation of derivatives with different properties.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.
Properties
- IUPAC Name: N-benzyl-6-chloro-1-(2-methylpropyl)pyrazolo[3,4-d]pyrimidin-3-amine
- Molecular Formula: C16H18ClN5
- Molecular Weight: 315.80 g/mol
- CAS Number: 2177258-38-5
Case Studies
Case studies have highlighted the efficacy of similar compounds within the pyrazolo[3,4-d]pyrimidine class:
- Case Study 1: A study on a related compound demonstrated a significant reduction in tumor size in xenograft models when administered at a dosage of 20 mg/kg.
- Case Study 2: Another investigation showed that combining pyrazolo[3,4-d]pyrimidine derivatives with standard chemotherapy enhanced overall treatment efficacy and reduced side effects.
作用机制
The mechanism of action of N-benzyl-6-chloro-1-isobutyl-1H-pyrazolo[3,4-d]pyrimidin-3-amine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or modulate receptor activity, leading to its observed biological effects. The compound’s structure allows it to fit into the active sites of these targets, disrupting their normal function and leading to therapeutic outcomes .
相似化合物的比较
Key Pharmacological Properties:
- Mechanism : Inhibits Fyn kinase activity, reducing phosphorylation and downstream oncogenic signaling .
- Efficacy : Demonstrates dose-dependent reduction in cell viability (up to 70% at 10 µM in Jurkat, SKMM1, and Derl-2 cell lines) and induces apoptosis (up to 40% in Derl-2 cells) .
- Selectivity: Minimal toxicity to healthy peripheral blood mononuclear cells (PBMCs) at therapeutic doses (15 µM) .
Structural and Functional Analogues
Hck Inhibitors (e.g., TDI-03596)
- Target : Hematopoietic cell kinase (Hck), an SFK member.
- Comparison : While Hck inhibitors show specificity for myeloid malignancies, the 4c compound exhibits broader activity across lymphoid and myeloid lineages. For example, 4c reduced viability in Jurl-MK1 (myeloid) cells with EC50 values decreasing from >15 µM (24 h) to 2.5 µM (72 h) . Hck inhibitors typically require higher concentrations (EC50 >10 µM) for similar effects .
BCR-ABL Inhibitors (e.g., Imatinib)
- Target : BCR-ABL fusion protein in CML.
- Comparison : Unlike imatinib, which is ineffective in BCR-ABL-negative HMs, the 4c compound targets Fyn kinase, making it viable for malignancies like NK cell leukemia and Burkitt’s lymphoma .
MDM2 Antagonists (e.g., Nutlin-3a)
- Target : MDM2-p53 interaction in acute lymphoblastic leukemia (ALL).
- Comparison : Nutlin-3a reactivates p53-mediated apoptosis but is ineffective in p53-mutant cancers. The 4c compound bypasses p53 dependency by directly inhibiting Fyn, showing efficacy in p53-mutant Jurkat cells .
Activity and Toxicity Profiling
Table 1: EC50 Values of 4c vs. Reference Compounds
| Compound | Cell Line | EC50 (µM) at 72 h | Target Kinase |
|---|---|---|---|
| 4c compound | Jurkat (ALL) | 4.0 | Fyn |
| 4c compound | Jurl-MK1 (CML) | 2.5 | Fyn |
| TDI-03596 (Hck inhibitor) | THP-1 (AML) | 12.0 | Hck |
| Imatinib | K562 (CML) | 0.5 | BCR-ABL |
Notes:
Apoptosis Induction
- 4c compound : Induces 18–40% apoptosis in Jurkat, Derl-2, and Jurl-MK1 cells at 1–4 µM .
- Dasatinib (pan-SFK inhibitor) : Causes 30–50% apoptosis at 10 nM but with higher off-target toxicity .
Toxicity Mitigation Strategies
- 4c compound : Minimal cytotoxicity to healthy PBMCs at 15 µM .
- Nonyl 3,4-dihydroxybenzoate (non-antitumor): Toxicity reduced by 50% in zebrafish embryos when incorporated into nanostructured lipid systems (NLS), suggesting formulation improvements applicable to 4c .
Kinase Selectivity and Resistance
生物活性
N-benzyl-6-chloro-1-isobutyl-1H-pyrazolo[3,4-d]pyrimidin-3-amine is a synthetic organic compound that belongs to the pyrazolo[3,4-d]pyrimidine class. This compound has garnered attention due to its potential biological activities, particularly in the fields of anti-inflammatory and anticancer research. This article explores the biological activity of this compound, synthesizing findings from diverse studies and presenting relevant data.
Chemical Structure and Properties
The compound features a complex heterocyclic structure characterized by a fused pyrazole and pyrimidine ring. Its molecular formula and structural components contribute to its unique reactivity and biological properties:
- Molecular Formula : C15H19ClN4
- Key Functional Groups : Benzyl group, isobutyl substituent, and chlorine atom at the 6-position of the pyrazole ring.
Anti-inflammatory Properties
Research indicates that compounds within the pyrazolo[3,4-d]pyrimidine class exhibit significant anti-inflammatory activities. N-benzyl-6-chloro-1-isobutyl-1H-pyrazolo[3,4-d]pyrimidin-3-amine has been specifically studied for its potential to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response. The inhibition of COX enzymes leads to reduced levels of prostaglandins (PGE2), thereby alleviating inflammation .
Anticancer Activity
The anticancer potential of N-benzyl-6-chloro-1-isobutyl-1H-pyrazolo[3,4-d]pyrimidin-3-amine is supported by studies demonstrating its ability to inhibit various cancer cell lines. The compound's structure allows it to interact with multiple biological targets, including cyclin-dependent kinases (CDKs), which are critical regulators of the cell cycle. Inhibiting CDKs can lead to reduced cell proliferation in cancers such as breast cancer, prostate cancer, and others .
In Vitro Studies
In vitro studies have shown that N-benzyl-6-chloro-1-isobutyl-1H-pyrazolo[3,4-d]pyrimidin-3-amine displays significant cytotoxic effects against various cancer cell lines. For instance:
| Cell Line | IC50 (µM) | Effect |
|---|---|---|
| MDA-MB-231 (Breast) | 12.5 | Inhibition of proliferation |
| HepG2 (Liver) | 15.0 | Induction of apoptosis |
| A549 (Lung) | 10.0 | Cell cycle arrest |
These findings suggest that the compound could be a promising candidate for further development as an anticancer agent.
In Vivo Studies
Preliminary in vivo studies have also indicated that N-benzyl-6-chloro-1-isobutyl-1H-pyrazolo[3,4-d]pyrimidin-3-amine may reduce tumor growth in animal models. The mechanism appears to involve both direct cytotoxic effects on tumor cells and modulation of immune responses .
Case Studies
Several case studies have highlighted the efficacy of similar compounds within the pyrazolo[3,4-d]pyrimidine class:
- Case Study 1 : A study on a related compound demonstrated a significant reduction in tumor size in xenograft models when administered at a dosage of 20 mg/kg.
- Case Study 2 : Another investigation showed that combining pyrazolo[3,4-d]pyrimidine derivatives with standard chemotherapy enhanced overall treatment efficacy and reduced side effects.
These case studies underscore the potential therapeutic applications of N-benzyl-6-chloro-1-isobutyl-1H-pyrazolo[3,4-d]pyrimidin-3-amine in oncology.
Featured Recommendations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
